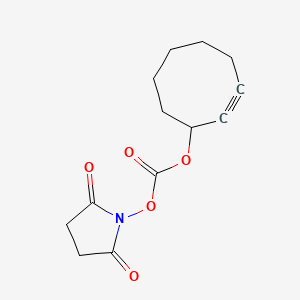

SCO-NHS carbonate

Description

BenchChem offers high-quality SCO-NHS carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SCO-NHS carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H15NO5 |

|---|---|

Molecular Weight |

265.26 g/mol |

IUPAC Name |

cyclooct-2-yn-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate |

InChI |

InChI=1S/C13H15NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h10H,1-4,6,8-9H2 |

InChI Key |

BOMZHYMHPWNPCO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC#CC(CC1)OC(=O)ON2C(=O)CCC2=O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of SCO-NHS Carbonate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of bioconjugation reagents is paramount for the successful design and execution of experiments. This in-depth technical guide elucidates the core mechanism of SCO-NHS carbonate, a tool for molecular modification, providing a detailed overview of its action, relevant experimental protocols, and quantitative data.

SCO-NHS carbonate is a chemical reagent designed for the modification of primary amine-containing molecules, such as proteins, peptides, and amine-modified oligonucleotides. The "SCO" in its name refers to a strained cyclooctyne, a key functional group in copper-free click chemistry. The "NHS carbonate" portion of the molecule is a highly efficient amine-reactive group. This reagent, therefore, serves as a critical linker, enabling the attachment of a cyclooctyne moiety to a target molecule, thereby preparing it for subsequent conjugation reactions.

The fundamental mechanism of action of SCO-NHS carbonate is a two-step process. The first step involves the reaction of the N-hydroxysuccinimidyl (NHS) carbonate with a primary amine on the target biomolecule. This reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the carbonate, leading to the displacement of the NHS leaving group and the formation of a stable carbamate linkage.

Once the strained cyclooctyne is attached to the target molecule, the second step of the mechanism can be initiated. This involves the reaction of the cyclooctyne with an azide-functionalized molecule in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" reaction is highly specific, efficient, and biocompatible, proceeding readily under physiological conditions without the need for a cytotoxic copper catalyst. The result is the formation of a stable triazole linkage, covalently connecting the two molecules.

Quantitative Analysis of Reaction Efficiency

The efficiency of the labeling reaction with SCO-NHS carbonate is influenced by several factors, including pH, temperature, and the concentration of reactants. The following table summarizes key quantitative data related to the performance of SCO-NHS carbonate and similar NHS-activated cyclooctyne reagents.

| Parameter | Value | Conditions | Reference Molecule |

| Optimal pH for NHS-carbonate reaction | 8.0 - 9.0 | 25°C, 1-4 hours | Bovine Serum Albumin |

| Reaction Time for >90% Labeling | 60 minutes | pH 8.5, 4°C, 10-fold molar excess of reagent | IgG |

| Hydrolysis Half-life of NHS Ester | ~10 minutes | pH 8.6, 25°C | - |

| SPAAC Reaction Rate Constant (k₂) | 0.1 - 1.0 M⁻¹s⁻¹ | Physiological conditions (pH 7.4, 37°C) | Azide-modified fluorescent dye |

Experimental Protocols

Protocol 1: Labeling of a Protein with SCO-NHS Carbonate

This protocol outlines the general procedure for labeling a protein containing primary amines with an SCO-NHS carbonate reagent.

-

Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be amine-free (e.g., PBS, HEPES) and at a pH of 8.0-9.0.

-

Reagent Preparation: Immediately before use, dissolve the SCO-NHS carbonate in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-100 mM.

-

Labeling Reaction: Add a 5-20 fold molar excess of the dissolved SCO-NHS carbonate to the protein solution. The reaction mixture is then incubated for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

-

Purification: Remove the unreacted SCO-NHS carbonate and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS pH 7.4).

-

Characterization: The degree of labeling can be determined using various methods, such as mass spectrometry (MALDI-TOF or ESI-MS) or by reacting the labeled protein with an azide-containing reporter molecule (e.g., a fluorescent dye) followed by spectrophotometric analysis.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the subsequent click chemistry reaction between the SCO-labeled protein and an azide-modified molecule.

-

Reactant Preparation: Prepare the SCO-labeled protein in a suitable buffer (e.g., PBS pH 7.4). Dissolve the azide-modified molecule in a compatible solvent.

-

Click Reaction: Add a 1.5-5 fold molar excess of the azide-modified molecule to the SCO-labeled protein solution.

-

Incubation: Incubate the reaction mixture for 1-4 hours at 37°C or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE, FPLC, or mass spectrometry.

-

Purification (if necessary): If the azide-modified molecule is in large excess or needs to be removed, purification can be performed using size-exclusion chromatography or affinity chromatography, depending on the nature of the molecules involved.

Visualizing the Mechanism and Workflow

To further clarify the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: The two-step mechanism of action for SCO-NHS carbonate bioconjugation.

Caption: A typical experimental workflow for protein modification using SCO-NHS carbonate.

An In-depth Technical Guide to SCO-NHS Carbonate Chemistry for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the precise and stable attachment of molecules to proteins, antibodies, and other biomolecules is paramount. N-Hydroxysuccinimide (NHS) esters have long been the gold standard for reacting with primary amines on these biomolecules to form stable amide bonds.[1] This guide delves into a specific, advanced class of amine-reactive reagents: SCO-NHS carbonates. SCO-NHS carbonate is a bifunctional linker that incorporates a strained cyclooctyne (SCO) group, a key component for copper-free click chemistry, and an N-hydroxysuccinimide carbonate reactive group for amine conjugation.[1]

This document provides a comprehensive overview of the core principles of SCO-NHS carbonate chemistry, its reaction mechanism, stability, and detailed experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this powerful tool in their work.

Core Principles of SCO-NHS Carbonate Chemistry

SCO-NHS carbonate is a reagent that facilitates a two-step bioconjugation strategy. The first step involves the reaction of the NHS carbonate with primary amines on a biomolecule, such as the lysine residues or the N-terminus of a protein. This reaction forms a carbamate linkage. The second, subsequent step utilizes the cyclooctyne moiety for a highly specific and bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click chemistry".[2]

The key features of SCO-NHS carbonate chemistry are:

-

Amine Reactivity: The NHS carbonate group selectively reacts with primary amines to form stable carbamate bonds.[3]

-

Bioorthogonality: The cyclooctyne group allows for a subsequent, highly specific reaction with azide-containing molecules in a biological environment without interfering with native biochemical processes.[4]

-

Copper-Free Click Chemistry: The inherent strain of the cyclooctyne ring enables the cycloaddition reaction with azides to proceed without the need for a cytotoxic copper catalyst, making it suitable for live-cell applications.

Synthesis of SCO-NHS Carbonate

The synthesis of SCO-NHS carbonate, specifically (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, typically involves a two-step process. First, the bicyclo[6.1.0]non-4-yne (BCN) core is functionalized with a methyl carbonate group. This is followed by the activation of the carbonate with N-hydroxysuccinimide (NHS) to yield the final SCO-NHS carbonate product. Characterization is confirmed using techniques such as NMR, mass spectrometry, and HPLC to ensure purity.

Reaction Mechanism and Stability

The reaction of an SCO-NHS carbonate with a primary amine proceeds via a nucleophilic acyl substitution mechanism, analogous to that of NHS esters. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS carbonate. This leads to the formation of a tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide and form a stable carbamate linkage.

References

- 1. endo-BCN-NHS carbonate | 1493802-77-9 | Benchchem [benchchem.com]

- 2. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click chemistry and optogenetic approaches to visualize and manipulate phosphatidic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SCO-NHS Carbonate: Structure, Reactivity, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Strained Cyclooctyne-N-Hydroxysuccinimidyl (SCO-NHS) Carbonate, a key reagent in the field of bioconjugation and drug development. This document details its structure, reactivity, and the experimental protocols for its use, with a focus on enabling researchers to effectively implement this technology.

Introduction to SCO-NHS Carbonate

SCO-NHS carbonate is a heterobifunctional crosslinker designed for a two-step bioconjugation strategy. It features two key functional groups:

-

A Strained Cyclooctyne (SCO): This moiety is a highly reactive "handle" for bioorthogonal chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The inherent ring strain of the cyclooctyne allows it to react rapidly and selectively with azides without the need for a cytotoxic copper catalyst.[1][2] The most common SCO core used in this context is bicyclo[6.1.0]nonyne (BCN).[3][4]

-

An N-Hydroxysuccinimidyl (NHS) Carbonate: This is an amine-reactive group that enables the covalent attachment of the SCO handle to biomolecules.[5] It reacts with primary amines, such as the side chain of lysine residues in proteins, to form a stable carbamate linkage.

This dual functionality makes SCO-NHS carbonate a powerful tool for labeling proteins, antibodies, and other amine-containing biomolecules with a bioorthogonal handle for subsequent downstream applications, such as the construction of antibody-drug conjugates (ADCs).

Structure and Properties

The most common and commercially available form of SCO-NHS carbonate is (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate , often referred to as endo-BCN-NHS carbonate.

Molecular Structure:

-

Formula: C₁₅H₁₇NO₅

-

Molecular Weight: 291.30 g/mol

-

Appearance: Typically a solid.

-

Storage: Should be stored under an inert gas at -20°C.

The endo-conformation of the BCN moiety is significant as it influences the reactivity in SPAAC reactions.

Reactivity and Reaction Mechanisms

The utility of SCO-NHS carbonate lies in a two-step reaction process:

Step 1: Amine Acylation

The NHS carbonate group reacts with primary amines (e.g., lysine residues on a protein) in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5). The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS carbonate, which leads to the formation of a stable carbamate bond and the release of N-hydroxysuccinimide (NHS).

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Once the SCO moiety is conjugated to the biomolecule, the strained alkyne is available to react with an azide-functionalized molecule. This [3+2] cycloaddition reaction is driven by the release of ring strain in the cyclooctyne and forms a stable triazole linkage. SPAAC is bioorthogonal, meaning it proceeds with high selectivity and efficiency in complex biological environments without interfering with native biochemical processes.

Below is a diagram illustrating the overall reaction scheme.

Caption: Reaction mechanism of SCO-NHS carbonate bioconjugation.

Quantitative Data

The efficiency of the two-step bioconjugation process is dependent on the kinetics of both the amine acylation and the SPAAC reaction, as well as the stability of the SCO-NHS carbonate.

Stability and Hydrolysis of NHS Carbonate

NHS carbonates, like NHS esters, are susceptible to hydrolysis in aqueous solutions, which is a competing reaction to the desired amidation. The rate of hydrolysis is highly dependent on pH.

| pH | Half-life of NHS Ester Hydrolysis |

| 7.0 | 4-5 hours (at 0°C) |

| 8.6 | 10 minutes (at 4°C) |

| 9.0 | minutes |

Note: Data presented is for NHS esters, which have similar hydrolysis profiles to NHS carbonates. The rate of hydrolysis increases with pH.

Kinetics of Amine Acylation

The reaction of NHS carbonates with primary amines is generally rapid, but the overall rate depends on factors such as pH, temperature, and the concentration of the reactants.

| Reaction Parameter | Value/Condition |

| Optimal pH | 7.2 - 8.5 |

| Typical Reaction Time | 0.5 - 4 hours |

| Temperature | Room Temperature or 4°C |

Note: These are general conditions for NHS ester reactions with proteins. A study on specific lysine conjugations showed that reductive amination can have a faster conversion rate than NHS chemistry.

Kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The rate of the SPAAC reaction is a key advantage of this bioorthogonal chemistry. The second-order rate constants are influenced by the specific structures of the cyclooctyne and the azide.

| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature |

| BCN | Benzyl azide | 0.15 | DMSO | 37°C |

| BCN | 2-azidoethanol | 0.19 - 0.21 | Water | 20°C |

| BCN | Primary Azide (2-azidoethanol) | 0.024 | CDCl₃ | 25°C |

| BCN | Secondary Azide (2-azidopropanol) | 0.012 | CDCl₃ | 25°C |

| BCN | Tertiary Azide (2-azido-2-methylpropanol) | 0.014 | CDCl₃ | 25°C |

Note: The reaction rates of SPAAC can vary significantly based on the specific reactants and conditions. Generally, SPAAC reactions are slower than copper-catalyzed azide-alkyne cycloadditions (CuAAC) but offer the significant advantage of being copper-free.

Experimental Protocols

Synthesis of endo-BCN-NHS Carbonate

A common synthetic route to endo-BCN-NHS carbonate involves the activation of the corresponding alcohol, BCN carbinol, with disuccinimidyl carbonate (DSC).

Caption: Synthesis workflow for endo-BCN-NHS carbonate.

General Procedure:

-

Dissolve BCN carbinol in an anhydrous aprotic solvent (e.g., acetonitrile).

-

Add a base, such as triethylamine (Et₃N).

-

Add disuccinimidyl carbonate (DSC) to the solution.

-

Stir the reaction at room temperature until completion, monitoring by a suitable method (e.g., TLC).

-

Purify the product, for example, by column chromatography.

Note: This is a generalized procedure based on the known reactivity of alcohols with DSC to form NHS carbonates.

Two-Step Protocol for Protein Labeling and Conjugation

This protocol outlines the general steps for labeling a protein with SCO-NHS carbonate and subsequent conjugation to an azide-containing molecule.

Caption: Experimental workflow for two-step bioconjugation.

Detailed Methodology:

-

Protein Preparation:

-

Prepare the protein solution (typically 1-10 mg/mL) in an amine-free buffer, such as phosphate-buffered saline (PBS), at pH 7.2-7.4.

-

Adjust the pH to 8.0-8.5 by adding a suitable buffer, for example, 0.1 M sodium bicarbonate.

-

-

SCO-NHS Carbonate Solution Preparation:

-

Immediately before use, dissolve the SCO-NHS carbonate in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Do not prepare stock solutions for long-term storage due to susceptibility to hydrolysis.

-

-

Labeling Reaction:

-

Add the desired molar excess of the SCO-NHS carbonate solution to the protein solution.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light if the final conjugate is light-sensitive.

-

-

Purification of SCO-labeled Protein:

-

Remove the excess, unreacted SCO-NHS carbonate and the NHS byproduct using a desalting column or size-exclusion chromatography (SEC).

-

-

SPAAC Reaction:

-

To the purified SCO-labeled protein, add the azide-functionalized molecule of interest.

-

Incubate the reaction mixture under appropriate conditions (e.g., 16 hours at room temperature) to allow the SPAAC reaction to proceed.

-

-

Purification of the Final Conjugate:

-

Purify the final protein conjugate from excess azide-reagent and any side products using an appropriate method, such as SEC.

-

-

Characterization:

-

Characterize the final conjugate to determine the degree of labeling and confirm successful conjugation using techniques like SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.

-

Applications in Drug Development

The unique capabilities of SCO-NHS carbonate make it a valuable tool in drug development, particularly for the construction of:

-

Antibody-Drug Conjugates (ADCs): SCO-NHS carbonate allows for the site-specific or lysine-directed conjugation of potent cytotoxic drugs to monoclonal antibodies. The bioorthogonal nature of the SPAAC reaction ensures that the drug can be attached under mild conditions without compromising the antibody's structure or function.

-

Targeted Drug Delivery Systems: Beyond ADCs, this reagent can be used to attach targeting ligands to drug-loaded nanoparticles or polymers.

-

Diagnostic and Imaging Agents: Fluorophores, PET isotopes, or other imaging agents functionalized with an azide can be conjugated to biomolecules for in vitro and in vivo imaging applications.

Conclusion

SCO-NHS carbonate is a versatile and powerful reagent for the bioconjugation of proteins and other biomolecules. Its dual functionality, combining robust amine-reactive chemistry with highly efficient and bioorthogonal strain-promoted azide-alkyne cycloaddition, provides a reliable method for the construction of complex bioconjugates. Understanding its structure, reactivity, and the kinetics of the associated reactions is crucial for its successful implementation in research and drug development. This guide provides the foundational knowledge and practical protocols to enable scientists to leverage this important technology for a wide range of applications.

References

- 1. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioorthogonal Reagents: Tools for Selective Chemical Reactions in Biology - Enamine [enamine.net]

- 3. Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. endo-BCN-NHS carbonate - Taskcm [taskcm.com]

An In-depth Technical Guide to N-hydroxysuccinimidyl (NHS) Carbonate Applications in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimidyl (NHS) carbonates and their related esters are a cornerstone of bioconjugation chemistry, providing a robust and versatile method for covalently modifying proteins and other biomolecules.[1][2][3][4][5] This technical guide offers an in-depth exploration of the principles, applications, and experimental protocols associated with NHS carbonate chemistry in molecular biology. The reactivity of NHS esters is primarily directed towards primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine residues, resulting in the formation of stable amide bonds. This specificity makes them invaluable tools for a wide range of applications, from fundamental research to the development of sophisticated therapeutics like antibody-drug conjugates (ADCs).

Core Principles of NHS Carbonate Chemistry

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This process leads to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.

A critical factor governing the efficiency of this conjugation is the pH of the reaction buffer. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5. Below this range, the primary amines are protonated and less nucleophilic, hindering the reaction. Conversely, at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall yield of the desired bioconjugate.

Synthesis of NHS-Activated Molecules

Ligands containing hydroxyl or amino groups can be activated to their corresponding NHS carbonates or carbamates by reacting them with disuccinimidyl carbonate (DSC). This method provides a general pathway for preparing amine-reactive versions of a wide variety of molecules for subsequent bioconjugation.

Key Applications in Molecular Biology

The versatility of NHS carbonate chemistry has led to its adoption in numerous molecular biology applications:

-

Protein Labeling: NHS esters are widely used to attach reporter molecules such as fluorescent dyes (e.g., FITC, rhodamine) and biotin to proteins for detection and purification purposes.

-

PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to proteins, known as PEGylation, is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. mPEG-NHS carbonates are frequently used reagents for this purpose.

-

Antibody-Drug Conjugates (ADCs): In the field of oncology, NHS carbonate chemistry is employed to link potent cytotoxic drugs to monoclonal antibodies, creating ADCs that can selectively target and kill cancer cells.

-

Surface Immobilization: NHS-activated surfaces are used to immobilize proteins and other biomolecules for applications such as immunoassays and protein microarrays.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to NHS carbonate bioconjugation reactions.

| Parameter | Value/Range | Conditions | Reference(s) |

| Optimal Reaction pH | 7.2 - 8.5 | Aqueous buffer | |

| Recommended Buffers | Phosphate-buffered saline (PBS), Borate, Bicarbonate | Amine-free | |

| Molar Excess of NHS Reagent | 3 - 20 fold | For protein labeling | |

| Reaction Time | 30 minutes - 4 hours | Room temperature | |

| Reaction Temperature | 4°C to Room Temperature |

| pH | Half-life of NHS Ester Hydrolysis | Temperature | Reference(s) |

| 7.0 | 4 - 5 hours | 0°C | |

| 8.6 | 10 minutes | 4°C | |

| 8.0 | 210 minutes | Room Temperature | |

| 8.5 | 180 minutes | Room Temperature | |

| 9.0 | 125 minutes | Room Temperature |

Experimental Protocols

Protocol 1: General Protein Biotinylation using an NHS-Biotin Ester

This protocol provides a general procedure for the biotinylation of a protein using an NHS-activated biotin reagent.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer)

-

NHS-Biotin reagent

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column for purification

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare the NHS-Biotin Stock Solution: Immediately before use, dissolve the NHS-Biotin reagent in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove the excess, unreacted biotin reagent by size-exclusion chromatography.

-

Characterization: Determine the degree of biotinylation using methods such as the HABA assay or mass spectrometry.

Protocol 2: PEGylation of a Protein using mPEG-NHS Carbonate

This protocol outlines the steps for PEGylating a protein with an mPEG-NHS carbonate reagent.

Materials:

-

Protein solution (5-10 mg/mL in 0.1 M PBS, pH 7.4)

-

mPEG-NHS carbonate

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M glycine)

-

SDS-PAGE materials for analysis

Procedure:

-

Activate PEG (if starting from PEG-OH): In a dry flask under an inert atmosphere, dissolve hydroxyl-terminated PEG in anhydrous DCM and DMF. Add N,N'-Disuccinimidyl carbonate (DSC) and pyridine (molar ratio of PEG-OH:DSC:Pyridine = 1:1.5:1.5). Stir at room temperature for 24 hours. Precipitate the activated PEG-NHS in cold diethyl ether, filter, and dry under vacuum.

-

Prepare Protein and PEG Solutions: Prepare a 5-10 mg/mL solution of the protein in 0.1 M PBS, pH 7.4. Prepare a stock solution of the activated mPEG-NHS carbonate in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add the desired molar excess of the mPEG-NHS solution to the protein solution. The optimal ratio should be determined empirically. Gently mix and incubate at room temperature for 1-2 hours.

-

Quenching: Add the quenching buffer to stop the reaction.

-

Analysis: Analyze the reaction mixture by SDS-PAGE. Successful PEGylation will result in a shift to a higher molecular weight for the PEGylated protein compared to the unmodified protein.

-

Purification: Purify the PEGylated protein using size-exclusion or ion-exchange chromatography.

Visualizations

Caption: Synthesis and conjugation pathway of an NHS-activated molecule.

Caption: General experimental workflow for protein conjugation with NHS carbonates.

Caption: Competing reaction pathways for NHS carbonates in aqueous solution.

References

- 1. benchchem.com [benchchem.com]

- 2. N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. lumiprobe.com [lumiprobe.com]

SCO-NHS Carbonate: A Technical Guide to Biomolecule Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of s-tetrazine-o-carboxymethyl-N-hydroxysuccinimidyl (SCO-NHS) carbonate as a tool for labeling biomolecules. This document details the underlying chemistry, experimental protocols, and quantitative considerations for researchers, scientists, and drug development professionals.

Introduction to Amine-Reactive Labeling

Covalent modification of biomolecules is a cornerstone of biological research and drug development. N-hydroxysuccinimide (NHS) esters have long been the gold standard for labeling primary amines, which are readily available on the surface of proteins, primarily on lysine residues and the N-terminus.[1][2] These reagents react with nucleophilic amines to form stable amide bonds.[3]

SCO-NHS carbonate is a type of amine-reactive labeling reagent that, like traditional NHS esters, targets primary amines. However, the key distinction lies in the resulting linkage: SCO-NHS carbonate forms a carbamate bond, whereas a standard NHS ester forms an amide bond.[4] This difference in linkage can have implications for the stability and properties of the resulting bioconjugate.

The Chemistry of SCO-NHS Carbonate Labeling

SCO-NHS carbonate reacts with primary amines via nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the carbonate, leading to the displacement of the N-hydroxysuccinimide leaving group and the formation of a stable carbamate linkage.[4]

The reaction is pH-dependent, with optimal labeling typically occurring at a slightly alkaline pH of 8.3-8.5. At this pH, the primary amine is sufficiently deprotonated and thus more nucleophilic, while the hydrolysis of the NHS ester is manageable. Hydrolysis is a competing reaction in aqueous solutions where water can act as a nucleophile, leading to the breakdown of the NHS ester and a reduction in labeling efficiency.

Quantitative Data Summary

The efficiency of labeling and the resulting degree of labeling (DOL) are critical parameters in bioconjugation. The DOL, which is the average number of labels per biomolecule, can influence the functionality and signal intensity of the conjugate. The following tables summarize key quantitative aspects of biomolecule labeling with amine-reactive reagents. It is important to note that direct side-by-side comparative data for SCO-NHS carbonate and standard NHS esters under identical conditions is limited in the available literature. The data presented is a compilation from various sources.

Table 1: Recommended Molar Ratios for Antibody Labeling

| Reagent Type | Recommended Molar Ratio (Reagent:Antibody) | Expected Outcome | Reference |

| NHS Ester/Carbonate | 5:1 to 20:1 | Optimal for most applications to achieve a DOL of 2-10. | |

| NHS Ester | 10:1 to 50:1 | Can be used to increase the degree of labeling. |

Note: The optimal molar ratio should be determined empirically for each specific biomolecule and label.

Table 2: Factors Influencing Labeling Efficiency

| Factor | Effect on Labeling Efficiency | Considerations | Reference |

| pH | Increases with higher pH (optimal 8.3-8.5) | Higher pH also increases the rate of hydrolysis of the NHS ester. | |

| Protein Concentration | Higher concentration generally increases efficiency | Recommended concentration is typically 1-10 mg/mL. | |

| Buffer Composition | Amine-containing buffers (e.g., Tris) will compete with the biomolecule for the label. | Use amine-free buffers such as phosphate or bicarbonate. | |

| Reaction Time | Typically 1-4 hours at room temperature or overnight at 4°C. | Longer times may be needed at lower pH. | |

| Reagent Stability | NHS esters are moisture-sensitive and should be prepared fresh. | Store in a desiccated environment at -20°C. |

Table 3: Comparative Stability of Linkages

| Linkage | Formed From | Relative Stability | Considerations | Reference |

| Amide | NHS Ester | High | Generally very stable under physiological conditions. | |

| Carbamate | NHS Carbonate | Generally stable, but can be less stable than amides in some biological contexts. | May be susceptible to certain enzymatic or chemical degradation pathways. |

Experimental Protocols

General Protocol for Antibody Labeling with SCO-NHS Carbonate

This protocol provides a general guideline for labeling an antibody with an SCO-NHS carbonate reagent. Optimization may be required for specific antibodies and labels.

Materials:

-

Antibody to be labeled (in an amine-free buffer like PBS)

-

SCO-NHS carbonate reagent

-

Anhydrous DMSO or DMF

-

1 M Sodium bicarbonate buffer, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Prepare the Antibody:

-

If the antibody is in a buffer containing amines (e.g., Tris), perform a buffer exchange into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

Prepare the SCO-NHS Carbonate Solution:

-

Allow the vial of SCO-NHS carbonate to warm to room temperature before opening to prevent moisture condensation.

-

Dissolve the SCO-NHS carbonate in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

-

-

Labeling Reaction:

-

Add the desired molar excess of the dissolved SCO-NHS carbonate to the antibody solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quench the Reaction (Optional but Recommended):

-

Add a quenching reagent such as Tris-HCl to a final concentration of 50-100 mM to react with any unreacted SCO-NHS carbonate.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purify the Conjugate:

-

Remove excess, unreacted SCO-NHS carbonate and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the fractions containing the labeled antibody, which will typically be the first colored band to elute.

-

Protocol for Determining the Degree of Labeling (DOL)

The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λ_max) of the label.

Procedure:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A_280) and at the λ_max of the label (A_label).

-

Calculate the concentration of the protein, correcting for the absorbance of the label at 280 nm:

-

Protein Concentration (M) = [A_280 - (A_label × CF)] / ε_protein

-

Where:

-

CF is the correction factor (A_280 of the free label / A_max of the free label).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

-

-

-

Calculate the concentration of the label:

-

Label Concentration (M) = A_label / ε_label

-

Where ε_label is the molar extinction coefficient of the label at its λ_max.

-

-

Calculate the DOL:

-

DOL = Label Concentration (M) / Protein Concentration (M)

-

Visualizations

Logical Diagram of Amine Labeling Chemistry

Caption: Logical flow of amine labeling with NHS esters and carbonates.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Preparation

Caption: Workflow for preparing an ADC using SCO-NHS carbonate.

References

A Technical Guide to SCO-NHS Carbonate Linkers in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is paramount to the efficacy and safety of the final bioconjugate. The linker, a critical component connecting a targeting moiety (like an antibody) to a payload (such as a cytotoxic drug), dictates the stability of the conjugate in circulation and the efficiency of payload release at the target site. Among the diverse array of linker technologies, SCO-NHS carbonate linkers have emerged as a powerful tool, offering a unique combination of bioorthogonality and controlled cleavage.

This technical guide provides an in-depth exploration of the key features, advantages, and applications of SCO-NHS (bicyclo[6.1.0]non-4-yne-N-hydroxysuccinimidyl carbonate) linkers. We will delve into the quantitative data governing their performance, provide detailed experimental protocols for their use, and illustrate their mechanism of action through diagrams.

Core Concepts: A Bifunctional Approach

SCO-NHS carbonate linkers are heterobifunctional crosslinkers designed for a two-step conjugation process. This design incorporates two distinct reactive moieties:

-

A Strained Cyclooctyne (SCO): This component, typically a bicyclo[6.1.0]non-4-yne (BCN), is the cornerstone of its bioorthogonal reactivity. It readily participates in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction with an azide-modified molecule. This "click chemistry" reaction is highly efficient and can be performed under physiological conditions without the need for a cytotoxic copper catalyst.[1][2]

-

An N-Hydroxysuccinimidyl (NHS) Carbonate: This functional group is a highly reactive ester that specifically targets primary amines, such as the lysine residues found on the surface of antibodies and other proteins. The reaction between the NHS carbonate and an amine results in the formation of a stable carbamate linkage.[3]

Key Features and Advantages

The unique architecture of SCO-NHS carbonate linkers imparts several key advantages in the design and synthesis of bioconjugates:

-

Bioorthogonality and High Specificity: The SPAAC reaction between the cyclooctyne and an azide is bioorthogonal, meaning it does not interfere with or cross-react with other functional groups present in biological systems. This ensures highly specific and controlled conjugation.[1][4]

-

Copper-Free Click Chemistry: Unlike the traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst. This is a critical advantage when working with sensitive biological molecules and for in vivo applications.

-

Controlled, pH-Sensitive Cleavage: The carbamate linkage formed from the NHS carbonate moiety can be engineered to be susceptible to acidic conditions. This pH-sensitivity is a crucial feature for ADCs, as it allows for the stable circulation of the conjugate in the bloodstream (at a physiological pH of ~7.4) and promotes the release of the cytotoxic payload in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) upon internalization into the target cell.

-

Enhanced Stability: While offering a triggerable release mechanism, the carbamate linkage generally provides good stability in plasma, minimizing premature drug release and associated off-target toxicity. For instance, the ADC Sacituzumab govitecan, which contains an acid-cleavable carbonate linker, has a half-life of 36 hours in human plasma.

Quantitative Data Summary

The performance of a linker is critically dependent on its stability and cleavage kinetics. The following tables summarize key quantitative data related to SCO-NHS carbonate linkers and their constituent functionalities.

Table 1: Stability of Carbonate Linker in an Antibody-Drug Conjugate

| Parameter | Value | Species | Condition | Reference |

| Half-life (t½) | 36 hours | Human | Plasma |

Table 2: Comparative Hydrolysis Kinetics of Linkers at Different pH Values

| Linker Type | Half-life at pH 7.0 | Half-life at pH 5.0 | Cleavage Ratio (pH 7.0 / pH 5.0) | Reference |

| Acylhydrazone | > 2.0 hours | 2.4 minutes | ~50 | |

| Maleamic Acid Derivative | ~50 hours (90% remaining) | ~5 hours (30% remaining) | ~7 |

Reaction Mechanism and Workflow

The utility of SCO-NHS carbonate linkers is best understood through their reaction mechanism and their role in the broader workflow of ADC development.

Chemical Reactions

The conjugation process involves two primary chemical reactions: the formation of the carbamate linkage and the strain-promoted azide-alkyne cycloaddition.

Antibody-Drug Conjugate Workflow

The development and mechanism of action of an ADC utilizing an SCO-NHS carbonate linker follows a well-defined pathway from synthesis to cellular payload delivery.

Experimental Protocols

The following section provides a general framework for the key experimental procedures involving SCO-NHS carbonate linkers. It is important to note that specific reaction conditions, such as molar ratios and incubation times, may need to be optimized for each specific antibody and drug combination.

Protocol 1: Antibody Conjugation with SCO-NHS Carbonate Linker

Objective: To conjugate the SCO-NHS carbonate linker to a monoclonal antibody via primary amines.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

SCO-NHS carbonate linker

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amine contaminants (e.g., Tris buffer, glycine), exchange the buffer to PBS (pH 7.4) using a suitable method like dialysis or spin filtration.

-

Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer (pH 8.5).

-

-

Linker Preparation:

-

Dissolve the SCO-NHS carbonate linker in anhydrous DMSO to a stock concentration of 10 mM immediately before use.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the dissolved linker to the antibody solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching:

-

Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker and other small molecules from the antibody-linker conjugate using SEC or dialysis against PBS (pH 7.4).

-

-

Characterization:

-

Determine the degree of labeling (DOL), i.e., the average number of linkers per antibody, using methods such as UV-Vis spectroscopy or mass spectrometry.

-

Protocol 2: Click Chemistry Conjugation of an Azide-Modified Drug

Objective: To conjugate an azide-modified drug to the SCO-functionalized antibody.

Materials:

-

SCO-functionalized antibody from Protocol 1

-

Azide-modified cytotoxic drug

-

Anhydrous DMSO

-

Reaction buffer (PBS, pH 7.4)

-

Purification system (e.g., SEC)

Procedure:

-

Drug Preparation:

-

Dissolve the azide-modified drug in anhydrous DMSO to a stock concentration of 10 mM.

-

-

Click Reaction:

-

Add a 2-5 fold molar excess of the dissolved azide-drug to the SCO-functionalized antibody solution.

-

Incubate the reaction for 4-12 hours at room temperature or 37°C, protected from light. The reaction can also be performed at 4°C for a longer duration if the biomolecules are sensitive.

-

-

Purification:

-

Purify the final ADC from unreacted drug and other reagents using SEC.

-

-

Characterization:

-

Analyze the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

-

Protocol 3: In Vitro pH-Mediated Cleavage Assay

Objective: To assess the stability of the carbonate linkage and the rate of drug release at different pH values.

Materials:

-

Purified ADC

-

Assay buffers at different pH values (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5)

-

Analysis system (e.g., HPLC, LC-MS)

Procedure:

-

Incubation:

-

Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in the different pH buffers at 37°C.

-

-

Time Points:

-

At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction mixture.

-

-

Analysis:

-

Analyze the aliquots by HPLC or LC-MS to quantify the amount of intact ADC and the released drug.

-

-

Data Analysis:

-

Plot the percentage of released drug over time to determine the cleavage kinetics and the half-life of the linker at each pH.

-

Conclusion

SCO-NHS carbonate linkers represent a sophisticated and highly effective technology in the field of bioconjugation, particularly for the development of next-generation antibody-drug conjugates. Their bifunctional nature, which combines the precision of copper-free click chemistry with the controlled release of a pH-sensitive carbonate linkage, offers a compelling solution to the challenges of creating stable, targeted, and potent therapeutics. The ability to precisely control the conjugation site and the payload release mechanism is a significant step towards improving the therapeutic window of ADCs and other targeted therapies. As research in this area continues, we can expect to see further refinements and broader applications of this versatile linker technology.

References

- 1. BCN-exo-PEG2-NH2 | Benchchem [benchchem.com]

- 2. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 4. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]

An In-Depth Technical Guide to SCO-NHS Carbonate for Cell Surface Labeling Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of s-cyclooctyne-N-hydroxysuccinimidyl carbonate (SCO-NHS carbonate), a powerful bioorthogonal reagent for the targeted labeling of cell surface proteins. We will delve into the core principles of its application, provide detailed experimental protocols, present quantitative data for optimizing its use, and illustrate its utility in studying cellular processes.

Introduction to SCO-NHS Carbonate and Bioorthogonal Labeling

SCO-NHS carbonate is a hetero-bifunctional crosslinker that enables a two-step labeling strategy for cell surface proteins. This approach combines the specific reactivity of NHS carbonates towards primary amines with the highly selective and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction.

The Two-Step Labeling Process:

-

Amine-Reactive Labeling: The N-hydroxysuccinimidyl (NHS) carbonate group reacts with primary amines, predominantly found on the N-terminus of proteins and the side chains of lysine residues, which are abundant on the extracellular domains of cell surface proteins. This reaction forms a stable carbamate bond, covalently attaching the cyclooctyne (SCO) moiety to the protein.

-

Bioorthogonal "Click" Reaction: The cyclooctyne group is a strained alkyne that does not react with any native functional groups within the cellular environment. It serves as a "handle" for the second step, where an azide-modified probe (e.g., a fluorescent dye, biotin, or a drug molecule) is introduced. The cyclooctyne and azide undergo a rapid and highly specific SPAAC reaction, forming a stable triazole linkage and thereby labeling the target protein.

This two-step methodology offers significant advantages for cell surface studies, including high specificity, minimal perturbation of cellular functions, and the flexibility to use a wide variety of azide-functionalized probes.

Chemical Properties and Handling

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO₅ | [1] |

| Molecular Weight | 265.26 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO and DMF | [1] |

| Storage | Store at -20°C, sealed and protected from moisture and light. Stock solutions in anhydrous DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] |

Important Handling Considerations:

-

Moisture Sensitivity: NHS esters and carbonates are susceptible to hydrolysis. It is crucial to use anhydrous solvents for preparing stock solutions and to minimize exposure to moisture.

-

Stock Solution Preparation: Prepare stock solutions of SCO-NHS carbonate in anhydrous DMSO or DMF immediately before use.

-

Light Sensitivity: Protect fluorescently labeled azide probes from light to prevent photobleaching.

Experimental Protocols

This section provides a detailed workflow for labeling cell surface proteins on live cells using SCO-NHS carbonate followed by a SPAAC reaction with an azide-functionalized fluorescent probe.

General Workflow

The overall experimental process can be broken down into three main stages: cell preparation, SCO-NHS carbonate labeling, and the subsequent SPAAC reaction with an azide probe.

Detailed Protocol for Suspension Cells

Materials:

-

Suspension cells (e.g., Jurkat, K562)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 8.0

-

Labeling Buffer: PBS, pH 8.0-8.5

-

Quenching Buffer: PBS containing 10-100 mM glycine or Tris

-

SCO-NHS carbonate (dissolved in anhydrous DMSO)

-

Azide-functionalized probe (e.g., Azide-Fluor 488)

-

Reaction Buffer: PBS or complete culture medium

Procedure:

-

Cell Preparation:

-

Harvest cells from culture and centrifuge at 300 x g for 5 minutes.

-

Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS (pH 8.0).

-

Count the cells and determine cell viability.

-

-

SCO-NHS Carbonate Labeling:

-

Resuspend the cells in pre-warmed (37°C) Labeling Buffer at a concentration of 1-10 x 10⁶ cells/mL.

-

Prepare a fresh stock solution of SCO-NHS carbonate in anhydrous DMSO (e.g., 10 mM).

-

Add the SCO-NHS carbonate stock solution to the cell suspension to a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically for each cell type.

-

Incubate the cells for 15-30 minutes at room temperature or 37°C.

-

Quench the reaction by adding Quenching Buffer and incubating for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS to remove unreacted SCO-NHS carbonate and quenching reagent.

-

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

-

Resuspend the cyclooctyne-labeled cells in Reaction Buffer.

-

Add the azide-functionalized probe to the desired final concentration (typically 1-10 µM).

-

Incubate for 30-60 minutes at 37°C, protected from light if using a fluorescent probe.

-

Wash the cells three times with PBS to remove the unreacted azide probe.

-

-

Analysis:

-

The labeled cells are now ready for downstream analysis, such as flow cytometry, fluorescence microscopy, or western blotting.

-

Protocol Modifications for Adherent Cells

For adherent cells, the labeling procedure can be performed directly in the culture plate.

-

Cell Preparation:

-

Grow cells to the desired confluency in a culture plate.

-

Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS (pH 8.0).

-

-

SCO-NHS Carbonate Labeling and SPAAC:

-

Add the Labeling Buffer containing SCO-NHS carbonate directly to the cells in the plate.

-

Incubate and quench the reaction as described for suspension cells.

-

After washing, add the Reaction Buffer containing the azide probe to the plate.

-

Incubate and wash as described above.

-

Quantitative Data and Optimization

The efficiency of cell surface labeling with SCO-NHS carbonate depends on several factors that should be optimized for each experimental system.

| Parameter | Recommended Range | Considerations |

| SCO-NHS Carbonate Concentration | 0.1 - 1 mM | Higher concentrations can increase labeling density but may impact cell viability. Start with a lower concentration and titrate up. |

| Cell Density | 1 x 10⁶ - 1 x 10⁷ cells/mL | Higher cell densities can improve labeling efficiency. |

| Labeling pH | 8.0 - 8.5 | NHS carbonate reactivity with primary amines is optimal at a slightly basic pH. |

| Incubation Time (SCO-NHS) | 15 - 30 minutes | Longer incubation times may not significantly increase labeling and could lead to internalization. |

| Azide Probe Concentration | 1 - 10 µM | The optimal concentration depends on the specific probe and the density of cyclooctyne handles on the cell surface. |

| Incubation Time (SPAAC) | 30 - 60 minutes | The reaction is typically rapid, but longer incubation may be necessary for low-abundance targets. |

Assessing Labeling Efficiency:

-

Flow Cytometry: This is a high-throughput method to quantify the fluorescence intensity of a cell population labeled with a fluorescent azide probe. It allows for the optimization of reagent concentrations and incubation times.

-

Fluorescence Microscopy: Provides spatial information on the distribution of the label on the cell surface and can be used to assess labeling uniformity and potential internalization.

Applications in Studying Cellular Signaling

While direct studies citing SCO-NHS carbonate for investigating specific signaling pathways are emerging, the underlying bioorthogonal strategy is a powerful tool for this purpose. By labeling cell surface proteins, researchers can gain insights into various aspects of cellular signaling.

Visualizing Receptor Dynamics and Trafficking

One key application is the tracking of cell surface receptors, such as Receptor Tyrosine Kinases (RTKs), which play a crucial role in many signaling pathways.

By labeling the entire surface proteome or specific proteins, researchers can use techniques like fluorescence recovery after photobleaching (FRAP) and fluorescence loss in photobleaching (FLIP) to study the mobility and dynamics of receptors in the plasma membrane. Furthermore, the fate of labeled receptors can be tracked over time to investigate ligand-induced endocytosis, recycling, and degradation pathways.

Investigating Protein-Protein Interactions

SCO-NHS carbonate labeling can be combined with other techniques to study protein-protein interactions at the cell surface. For instance, after labeling, proximity ligation assays (PLA) or Förster resonance energy transfer (FRET) microscopy can be employed to investigate the colocalization and interaction of a labeled protein with its binding partners within a signaling complex.

Conclusion

SCO-NHS carbonate is a versatile and powerful tool for the selective labeling of cell surface proteins. Its two-step, bioorthogonal approach provides high specificity and flexibility for a wide range of applications in cell biology and drug development. By following the detailed protocols and optimization strategies outlined in this guide, researchers can effectively utilize SCO-NHS carbonate to gain valuable insights into the dynamic processes occurring at the cell surface, including the intricate signaling pathways that govern cellular behavior. As research in this area continues to grow, the applications of SCO-NHS carbonate and similar bioorthogonal reagents are expected to expand, further enhancing our understanding of cellular function in health and disease.

References

The Advent of Bioorthogonal Chemistry in Oncology: A Technical Guide to SCO-NHS Carbonate and its Novel Applications in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is being revolutionized by the precision and efficiency of bioorthogonal chemistry. Among the powerful tools in this domain, SCO-NHS carbonate (Cyclooctyne-N-hydroxysuccinimidyl carbonate) has emerged as a critical reagent for the development of next-generation antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and novel applications of SCO-NHS carbonate in drug discovery, with a particular focus on its use in constructing site-specific ADCs.

Introduction to SCO-NHS Carbonate and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SCO-NHS carbonate is a heterobifunctional linker that contains two key reactive groups: a strained cyclooctyne (SCO) and an N-hydroxysuccinimide (NHS) carbonate. This dual functionality allows for a two-step bioconjugation strategy that is central to its application in drug discovery.

-

NHS Carbonate: This functional group reacts efficiently with primary amines, such as the side chain of lysine residues on proteins, to form a stable carbamate bond. This reaction serves to "activate" a biomolecule, like an antibody, with a cyclooctyne handle.

-

Strained Cyclooctyne (SCO): The cyclooctyne is a highly reactive alkyne that readily undergoes a [3+2] cycloaddition with an azide-functionalized molecule. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a cornerstone of "click chemistry." Notably, SPAAC does not require a cytotoxic copper catalyst, making it ideal for biological applications.[1][2][3][4][5]

The combination of these two reactive moieties in SCO-NHS carbonate allows for the precise and covalent attachment of a payload (e.g., a cytotoxic drug) to a targeting protein (e.g., an antibody).

Novel Application: Site-Specific Antibody-Drug Conjugates

A significant challenge in the development of ADCs is the production of homogeneous conjugates with a well-defined drug-to-antibody ratio (DAR). Traditional conjugation methods that target lysine residues often result in a heterogeneous mixture of ADCs with varying numbers of drugs attached at different positions, which can impact efficacy and safety.

SCO-NHS carbonate, when used in conjunction with site-specific antibody modification techniques, offers a solution to this problem. By introducing a cyclooctyne handle at a specific, pre-determined site on the antibody, a subsequent SPAAC reaction with an azide-modified drug ensures the production of a homogeneous ADC with a controlled DAR. This approach has been successfully demonstrated in the creation of potent and specific ADCs for cancer therapy.

Case Study: A Trastuzumab-MMAE Conjugate

A notable example of this approach is the development of a site-specific ADC using the anti-HER2 antibody, trastuzumab, and the potent cytotoxic agent, monomethyl auristatin E (MMAE). In this work, a cyclooctyne handle was introduced onto the trastuzumab antibody. The resulting "activated" antibody was then reacted with an azide-functionalized MMAE derivative via SPAAC to yield a homogeneous ADC.

Quantitative Data Summary

| Parameter | Value | Reference |

| Drug-to-Antibody Ratio (DAR) | ~1.61 | |

| IC50 (HER2-positive HCC1954 cells) | 119.4 pM | |

| IC50 (HER2-negative MDA-MB-231 cells) | Minimal cytotoxicity |

This data highlights the precision of the conjugation method, resulting in a well-defined DAR, and the high potency and specificity of the resulting ADC against HER2-positive cancer cells.

Experimental Protocols

The following are generalized protocols for the key experimental steps involved in the synthesis and evaluation of an ADC using a cyclooctyne-NHS carbonate linker and SPAAC chemistry, based on methodologies described in the literature.

Antibody Modification with SCO-NHS Carbonate

Objective: To introduce a cyclooctyne handle onto the antibody by reacting its primary amines with SCO-NHS carbonate.

Materials:

-

Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

SCO-NHS carbonate

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Prepare the antibody solution at a concentration of 2-5 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).

-

Prepare a stock solution of SCO-NHS carbonate in anhydrous DMSO at a concentration of 10 mg/mL.

-

Add a 10-20 fold molar excess of the SCO-NHS carbonate solution to the antibody solution with gentle stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purify the cyclooctyne-modified antibody using an SEC column to remove excess, unreacted SCO-NHS carbonate.

-

Characterize the modified antibody to confirm the presence of the cyclooctyne handle.

SPAAC Reaction for ADC Synthesis

Objective: To conjugate the azide-modified cytotoxic payload to the cyclooctyne-modified antibody.

Materials:

-

Cyclooctyne-modified antibody

-

Azide-functionalized cytotoxic payload (e.g., Azide-PEG3-vc-PAB-MMAE)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO (if needed to dissolve the payload)

-

SEC column for purification

Procedure:

-

Dissolve the azide-functionalized payload in DMSO to create a stock solution.

-

In a reaction vessel, combine the cyclooctyne-modified antibody with a 5-20 fold molar excess of the azide-functionalized payload. The final concentration of DMSO in the reaction mixture should be kept low (e.g., <10%) to avoid antibody denaturation.

-

Incubate the reaction mixture for 12-16 hours at room temperature, protected from light.

-

Purify the resulting ADC using an SEC column to remove the excess payload and any unconjugated antibody.

-

Characterize the purified ADC to determine the DAR and confirm its integrity.

In Vitro Cytotoxicity Assay

Objective: To determine the potency and specificity of the ADC against cancer cell lines.

Materials:

-

HER2-positive cancer cell line (e.g., HCC1954)

-

HER2-negative cancer cell line (e.g., MDA-MB-231)

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free cytotoxic drug

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free cytotoxic drug in complete cell culture medium.

-

Remove the medium from the cells and add the different concentrations of the test articles.

-

Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.

-

Calculate the IC50 values (the concentration of the drug that inhibits cell growth by 50%) by fitting the dose-response data to a four-parameter logistic curve.

Visualizations

Experimental Workflow

Caption: Experimental workflow for ADC synthesis and evaluation.

HER2 Signaling Pathway Inhibition by Trastuzumab-MMAE ADC

Caption: HER2 signaling and its inhibition by a Trastuzumab-MMAE ADC.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-Step Protocol for Protein Labeling with SCO-NHS Carbonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with SCO-NHS (Succinimidyl Carbonate N-hydroxysuccinimide) esters. This method is widely used to conjugate proteins with various molecules such as fluorescent dyes, biotin, or other reporter molecules for applications in research, diagnostics, and therapeutics. The protocol is based on the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on the protein, forming a stable amide bond.

Principle of the Reaction

The labeling reaction is a nucleophilic acyl substitution. The unprotonated primary amine group (-NH2), typically found on the N-terminus of the protein or the side chain of lysine residues, acts as a nucleophile and attacks the carbonyl carbon of the SCO-NHS carbonate. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2] The reaction is most efficient at a slightly alkaline pH (8.0-8.5), where the primary amines are sufficiently deprotonated.[3][4][5]

Materials and Reagents

-

Protein of interest

-

SCO-NHS carbonate reagent

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5. Alternatively, 0.1 M sodium phosphate buffer, pH 8.3-8.5 can be used. Note: Buffers containing primary amines, such as Tris, must be avoided as they will compete with the protein for reaction with the NHS ester.

-

Purification/Desalting Column: Gel filtration column (e.g., Sephadex G-25), spin desalting column, or dialysis cassette.

-

Elution Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4.

-

Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins and labels.

Protein Preparation

-

Ensure the protein solution is in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer. This can be achieved by dialysis, gel filtration, or using a spin desalting column.

-

Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer. Higher protein concentrations generally lead to higher labeling efficiency.

Preparation of SCO-NHS Carbonate Stock Solution

Note: SCO-NHS carbonate esters are moisture-sensitive. It is crucial to use anhydrous solvent and prepare the solution immediately before use.

-

Allow the vial of SCO-NHS carbonate to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the SCO-NHS carbonate in anhydrous DMSO or DMF. A typical concentration is 10 mg/mL or 10-20 mM.

-

Vortex the vial briefly to ensure the reagent is fully dissolved.

Labeling Reaction

-

Calculate the required volume of the SCO-NHS carbonate stock solution to achieve the desired molar excess. A starting point for optimization is a molar ratio of 8:1 to 20:1 (SCO-NHS carbonate : protein). The optimal ratio depends on the protein and the desired degree of labeling.

-

While gently stirring or vortexing the protein solution, add the calculated volume of the SCO-NHS carbonate stock solution in a dropwise fashion.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. If using a light-sensitive label, protect the reaction from light.

Quenching the Reaction (Optional)

To stop the labeling reaction, a quenching reagent can be added to react with any unreacted SCO-NHS carbonate. Add Tris-HCl or glycine to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.

Purification of the Labeled Protein

It is essential to remove the unreacted SCO-NHS carbonate and the NHS byproduct from the labeled protein.

-

Equilibrate the chosen purification column (gel filtration, spin desalting, or dialysis cassette) with Elution Buffer (PBS).

-

Apply the reaction mixture to the column and elute the labeled protein according to the manufacturer's instructions.

-

Collect the fractions containing the labeled protein. Protein-containing fractions can be identified by measuring the absorbance at 280 nm.

Characterization and Storage

-

Determine the Degree of Labeling (DOL): The DOL is the average number of label molecules conjugated to each protein molecule. This can be calculated using the following steps:

-

Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the label (Amax).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.

-

The DOL can then be calculated using the formula provided by the manufacturer of the labeling reagent or standard equations.

-

-

Storage: Store the labeled protein under appropriate conditions, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the protein labeling protocol.

| Parameter | Recommended Range/Value | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally improve labeling efficiency. |

| Reaction Buffer pH | 8.0 - 8.5 | Ensures primary amines are deprotonated and nucleophilic. |

| SCO-NHS:Protein Molar Ratio | 8:1 to 20:1 | This is a starting point and should be optimized for each specific protein and desired DOL. |

| Reaction Time | 1 - 4 hours at Room Temperature or Overnight at 4°C | Longer reaction times may be needed for less reactive proteins or lower temperatures. |

| Typical Labeling Efficiency | 20% - 35% | This is the proportion of the dye that reacts with the protein and is dependent on protein concentration and other factors. |

Visualizations

Chemical Reaction Mechanism

The following diagram illustrates the chemical reaction between a primary amine on a protein and SCO-NHS carbonate.

Caption: Reaction of SCO-NHS carbonate with a primary amine on a protein.

Experimental Workflow

The following diagram outlines the step-by-step workflow for protein labeling with SCO-NHS carbonate.

References

Application Notes: Optimal Bioconjugation using SCO-NHS Carbonate

Introduction

SCO-NHS carbonate is a heterobifunctional crosslinking reagent that is invaluable in the field of bioconjugation and drug development. It features two key reactive groups:

-

N-hydroxysuccinimidyl (NHS) Carbonate: This amine-reactive group forms a stable carbamate linkage with primary amines (e.g., the ε-amino group of lysine residues in proteins or amine-modified oligonucleotides).[1]

-

Strained Cyclooctyne (SCO): This group enables highly efficient and specific copper-free "click chemistry" reactions with azide-tagged molecules.

This dual functionality allows for a powerful, two-stage conjugation strategy. First, the biomolecule of interest is labeled with the SCO moiety by reacting its primary amines with the NHS carbonate. Second, an azide-containing molecule (such as a drug, imaging agent, or purification tag) can be "clicked" onto the SCO-labeled biomolecule. The stability of the resulting carbamate bond is crucial for the integrity of the bioconjugate, particularly for in vivo applications.[1]

These notes provide a comprehensive guide to the optimal reaction conditions and protocols for successfully conjugating SCO-NHS carbonate to amine-containing biomolecules.

Optimal Reaction Conditions

Achieving high-efficiency labeling requires careful optimization of several reaction parameters. The primary competing reaction is the hydrolysis of the NHS carbonate, which increases at higher pH and renders the reagent inactive.[2] The following conditions are recommended as a starting point for optimization.

Table 1: Summary of Optimal Reaction Conditions for SCO-NHS Carbonate Bioconjugation

| Parameter | Recommended Range | Key Considerations |

| pH | 8.0 - 9.0 | The reaction requires a slightly basic pH to ensure the target primary amines are deprotonated and nucleophilic. However, the rate of NHS-ester hydrolysis also increases with pH.[2] A pH of 8.5 is often a good starting point. |

| Buffer System | Sodium Borate (50 mM) or Sodium Bicarbonate/Carbonate (100 mM) | Buffers must be free of primary amines (e.g., Tris, Glycine) as they will compete with the target biomolecule for reaction with the NHS carbonate. Phosphate buffer (50-100 mM) can also be used. |

| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at room temperature. Lower temperatures can slow both the conjugation and hydrolysis reactions, while higher temperatures may risk denaturing the biomolecule. |

| Reaction Time | 60 - 120 minutes | A 60-minute incubation is typically sufficient. Longer incubation times (up to 4 hours or more) may increase the degree of labeling but also increase the risk of hydrolysis and potential sample degradation. |

Experimental Protocols

This section details a general protocol for conjugating SCO-NHS carbonate to a protein. This protocol should be optimized for each specific biomolecule and application.

Materials and Reagents

-

SCO-NHS Carbonate

-

Protein or other amine-containing biomolecule

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Sodium Borate Buffer (50 mM, pH 8.5) or Sodium Bicarbonate Buffer (100 mM, pH 8.3)

-

Quenching Buffer (Optional): Tris-HCl or Glycine (1 M, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography, dialysis cassettes)

Protocol 1: Preparation of Reagents

-

Prepare Reaction Buffer: Prepare the chosen amine-free buffer and adjust the pH to the desired value (e.g., 8.5).

-

Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 2-5 mg/mL. If the protein is already in a buffer like PBS, the pH can be raised by adding a calculated amount of 1M sodium bicarbonate.

-

Prepare SCO-NHS Carbonate Stock Solution: Immediately before use, prepare a 10 mM stock solution of SCO-NHS carbonate in anhydrous DMSO or DMF. NHS esters are moisture-sensitive, so it is critical to use an anhydrous solvent and avoid prolonged exposure to air. Vortex briefly to ensure complete dissolution.

Protocol 2: Bioconjugation Reaction

The molar ratio of SCO-NHS carbonate to the biomolecule is a critical parameter that determines the final degree of labeling. It is highly recommended to perform trial reactions at several molar ratios to find the optimum for your specific application.

Table 2: Recommended Molar Ratios for Trial Reactions

| Application | Recommended Molar Excess of SCO-NHS Carbonate to Protein | Rationale |

| Low Labeling | 3:1 to 5:1 | Minimizes modification to preserve protein function. |

| Medium Labeling | 10:1 to 15:1 | A common starting point for many applications. |

| High Labeling | 20:1 to 30:1 | Used when a high density of SCO groups is required. May impact protein solubility or function. |

-

Initiate the Reaction: Add the calculated volume of the 10 mM SCO-NHS carbonate stock solution to the protein solution while gently stirring or vortexing.

-

Incubate: Allow the reaction to proceed at room temperature for 60 minutes in the dark.

-

Quench the Reaction (Optional): To stop the reaction and consume any unreacted SCO-NHS carbonate, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

Protocol 3: Purification and Characterization

-

Purify the Conjugate: Remove unreacted SCO-NHS carbonate and the NHS byproduct from the labeled protein. This is typically achieved using size-exclusion chromatography (SEC), spin filtration, or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

-